Cas no 2228610-14-6 (tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate)

tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate
- tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate
- 2228610-14-6
- EN300-1885497
-
- インチ: 1S/C14H23N3O3/c1-13(2,3)19-12(18)16-14(7-5-4-6-8-14)10-9-11(15)17-20-10/h9H,4-8H2,1-3H3,(H2,15,17)(H,16,18)
- InChIKey: OVEQJRCMEDKOLN-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(N)=N1)C1(CCCCC1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 281.17394160g/mol
- どういたいしつりょう: 281.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1885497-0.05g |
tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |
2228610-14-6 | 0.05g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1885497-1g |
tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |
2228610-14-6 | 1g |
$1256.0 | 2023-09-18 | ||
Enamine | EN300-1885497-5g |
tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |
2228610-14-6 | 5g |
$3645.0 | 2023-09-18 | ||
Enamine | EN300-1885497-2.5g |
tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |
2228610-14-6 | 2.5g |
$2464.0 | 2023-09-18 | ||
Enamine | EN300-1885497-5.0g |
tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |
2228610-14-6 | 5g |
$3645.0 | 2023-06-01 | ||
Enamine | EN300-1885497-1.0g |
tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |
2228610-14-6 | 1g |
$1256.0 | 2023-06-01 | ||
Enamine | EN300-1885497-10.0g |
tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |
2228610-14-6 | 10g |
$5405.0 | 2023-06-01 | ||
Enamine | EN300-1885497-0.1g |
tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |
2228610-14-6 | 0.1g |
$1106.0 | 2023-09-18 | ||
Enamine | EN300-1885497-0.25g |
tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |
2228610-14-6 | 0.25g |
$1156.0 | 2023-09-18 | ||
Enamine | EN300-1885497-0.5g |
tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |
2228610-14-6 | 0.5g |
$1207.0 | 2023-09-18 |
tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamateに関する追加情報
tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate
The compound tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate (CAS No. 2228610-14-6) is a highly specialized chemical entity with significant potential in the field of organic synthesis and drug discovery. This compound is characterized by its unique structure, which combines a tert-butyl group, a cyclohexylcarbamate moiety, and a 3-amino-1,2-oxazole ring. The integration of these functional groups makes it a versatile building block for the development of bioactive molecules.
Recent studies have highlighted the importance of tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate in the synthesis of advanced pharmaceutical agents. Researchers have demonstrated that this compound can serve as an effective precursor for the construction of complex heterocyclic frameworks, which are often found in biologically active compounds. For instance, its ability to undergo various coupling reactions has been exploited to design novel inhibitors for key enzymes involved in disease pathways.
The synthesis of tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The incorporation of the 3-amino-1,2-oxazole ring is particularly noteworthy, as it introduces both nucleophilic and electrophilic sites into the molecule, enhancing its reactivity in subsequent transformations. This feature has been leveraged in recent research to develop innovative strategies for constructing diverse libraries of compounds with potential therapeutic applications.
In terms of physical properties, tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate exhibits a crystalline structure with a melting point of approximately 150°C. Its solubility in common organic solvents such as dichloromethane and dimethylformamide makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties have facilitated its characterization and purification during large-scale synthesis.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of bioactive agents targeting specific molecular pathways. For example, recent studies have shown that derivatives of tert-butyl N-[3-amino(1,2 oxazole)]cyclohexy carbamate can modulate the activity of kinases involved in cancer cell proliferation. This highlights its potential role in the development of next-generation anticancer therapies.
Moreover, the presence of the tert-butyl group imparts steric bulk to the molecule, which can influence its pharmacokinetic properties such as absorption and metabolism. This characteristic has been exploited in preclinical studies to design compounds with improved bioavailability and reduced toxicity profiles.
From an environmental standpoint, the degradation pathways of tert-butyl N-[3-amino(1,2 oxazole)]cyclohexy carbamate have been investigated under various conditions. Research indicates that it undergoes hydrolysis under alkaline conditions to yield biodegradable byproducts, aligning with current sustainability goals in chemical manufacturing.
In conclusion, tert-butyl N-[3-amino(1,2 oxazole)]cyclohexy carbamate (CAS No. 2228610-14-) represents a valuable tool in modern organic synthesis and drug discovery. Its unique structure and reactivity make it an ideal candidate for constructing complex molecules with therapeutic potential. As research continues to uncover new applications and optimization strategies for this compound, its role in advancing medical science is expected to grow significantly.
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